3-Bromopyridazine
CAS No.: 88491-61-6
Cat. No.: VC2052412
Molecular Formula: C4H3BrN2
Molecular Weight: 158.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88491-61-6 |
---|---|
Molecular Formula | C4H3BrN2 |
Molecular Weight | 158.98 g/mol |
IUPAC Name | 3-bromopyridazine |
Standard InChI | InChI=1S/C4H3BrN2/c5-4-2-1-3-6-7-4/h1-3H |
Standard InChI Key | ILYSUJOMLYXAOC-UHFFFAOYSA-N |
SMILES | C1=CC(=NN=C1)Br |
Canonical SMILES | C1=CC(=NN=C1)Br |
Introduction
Physical and Chemical Properties
3-Bromopyridazine presents as a solid with well-defined physicochemical properties that influence its handling, storage, and reactivity profiles. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of 3-Bromopyridazine
The structure of 3-bromopyridazine features a pyridazine ring with two adjacent nitrogen atoms at positions 1 and 2, with the bromine substituent at position 3. This arrangement contributes to its distinct reactivity profile compared to other brominated heterocycles. The presence of two electronegative nitrogen atoms in the ring significantly affects the electronic distribution, making the compound susceptible to nucleophilic attack and various other transformations .
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 3-bromopyridazine, with recent advances focusing on more efficient and selective methodologies. One of the most notable synthetic routes involves the cycloaddition of 3-bromotetrazine and silyl enol ethers, as detailed in recent research .
Cycloaddition of 3-Bromotetrazine and Silyl Enol Ethers
A significant advancement in the synthesis of 3-bromopyridazine and its derivatives was reported by Schnell et al., involving a boron trifluoride-mediated cycloaddition reaction. This approach utilizes 3-bromotetrazine and silyl enol ethers as key reagents :
"Pyridazines are important scaffolds for medicinal chemistry or crop protection agents, yet selective preparation of 3-bromo-pyridazines with high regiocontrol remains difficult. We achieved the Lewis acid mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl-enol ethers and obtained functionalized pyridazines."
This methodology offers several advantages over traditional approaches:
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High regioselectivity
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Mild reaction conditions
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Use of commercially available Lewis acid catalysts
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Excellent yields (up to 93%)
The reaction proceeds through an inverse electron demand Diels-Alder mechanism, with BF₃·OEt₂ serving as a Lewis acid mediator to activate the tetrazine core. This activation facilitates the cycloaddition with silyl enol ethers, ultimately leading to the formation of 3-bromopyridazine derivatives after the loss of nitrogen and re-aromatization .
Applications
3-Bromopyridazine serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutically relevant compounds. Its applications span several areas of chemistry and drug development.
Pharmaceutical Applications
In drug research and development, 3-bromopyridazine provides a valuable scaffold for creating specific drug molecular structures . The pyridazine core represents a bioisostere for both phenyl and pyridyl rings, offering distinctive properties that can enhance drug candidates:
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Increased crystallinity
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Lower logP values (improved water solubility)
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Enhanced stability through hydrogen bonding interactions
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Improved receptor binding profiles
These characteristics make pyridazine derivatives attractive targets in medicinal chemistry programs aimed at developing new therapeutic agents .
Synthetic Intermediate
As a synthetic intermediate, 3-bromopyridazine participates in various transformations:
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Cross-coupling reactions: The bromine substituent enables Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the installation of diverse functional groups at the 3-position .
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Nucleophilic aromatic substitution: The electron-deficient nature of the pyridazine ring, combined with the halogen leaving group, facilitates nucleophilic aromatic substitution reactions.
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Metalation chemistry: Under appropriate conditions, metal-halogen exchange can be performed to generate organometallic species useful for further functionalization.
These transformations provide access to a wide range of functionalized pyridazine derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science .
Recent Research and Developments
Recent research has focused on exploiting the synthetic utility of 3-bromopyridazine and related compounds in developing novel methodologies and applications.
Regioselective Synthesis Methods
A significant advancement in the field is the development of regioselective synthesis methods for 3-bromopyridazines. As highlighted in the research by Schnell et al., the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-bromotetrazine and silyl-enol ethers offers exceptional regiocontrol in the synthesis of 3-bromopyridazine derivatives :
"In contrast to 3,6-dichlorotetrazine, which is commonly used in inverse electron demand Diels-Alder reactions for generating 3,6-dichloropyridazines, the use of 3-halotetrazines in the synthesis of 3-halopyridazines is under-exploited."
This research has expanded the synthetic toolkit available to chemists working with these compounds, enabling more efficient access to structurally diverse pyridazine derivatives.
Downstream Functionalization
The versatility of 3-bromopyridazine as a synthetic intermediate has been demonstrated through various downstream functionalization reactions. Research has shown that 3-bromopyridazines can undergo selective cross-coupling reactions to introduce diverse functional groups at the 3-position :
"As demonstrated, these products then can easily be derivatized by using cross-coupling reactions and thus can serve as versatile precursors in modification reactions involving pyridazines."
Examples of successful transformations include:
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Suzuki-Miyaura cross-coupling to introduce aryl groups
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Sonogashira cross-coupling to introduce alkynyl groups
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Buchwald-Hartwig amination to introduce amino groups
These transformations enable the synthesis of 3,4-disubstituted pyridazines with excellent control over the substitution pattern, expanding the structural diversity accessible from 3-bromopyridazine starting materials .
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